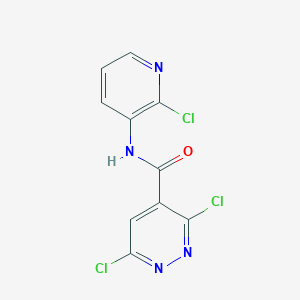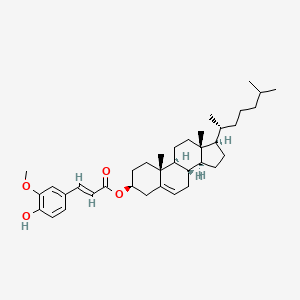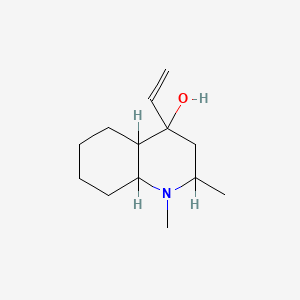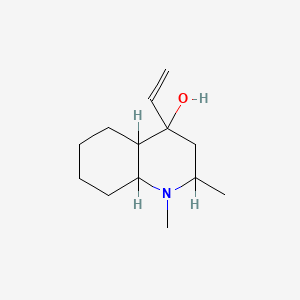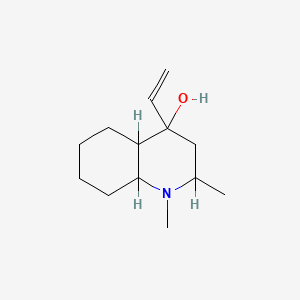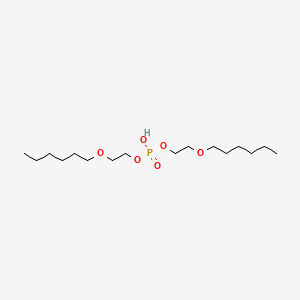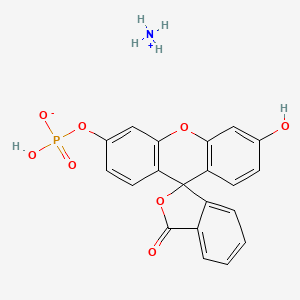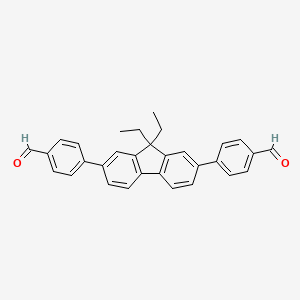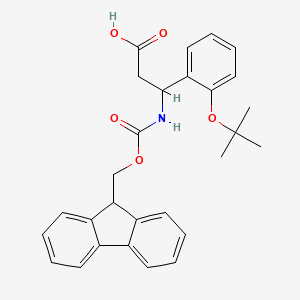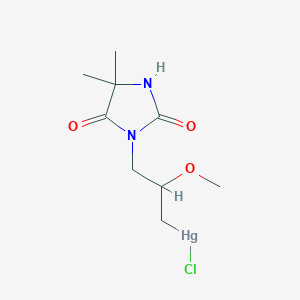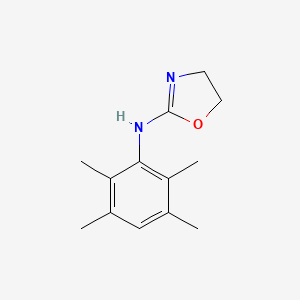
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is a compound that features a unique combination of aniline and oxazoline moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- typically involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. This process can be promoted by triflic acid (TfOH), which facilitates the formation of the oxazoline ring while generating water as the only byproduct . The reaction tolerates various functional groups and can be conducted under mild conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic dehydration and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or the aniline moiety.
Substitution: Substitution reactions can occur at the aniline or oxazoline rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes and participate in catalytic processes .
Comparación Con Compuestos Similares
2-(2-Oxazolinyl)aniline: Shares the oxazoline and aniline moieties but lacks the tetramethyl substitution.
Chiral Antifungal Amides: These compounds contain oxazoline rings and are used as succinate dehydrogenase inhibitors.
Uniqueness: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
102583-79-9 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
N-(2,3,5,6-tetramethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-8-7-9(2)11(4)12(10(8)3)15-13-14-5-6-16-13/h7H,5-6H2,1-4H3,(H,14,15) |
Clave InChI |
SJVRKJITRDKDSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)NC2=NCCO2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
